molecular formula C19H17N3O2 B4079520 2-(benzylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4079520
M. Wt: 319.4 g/mol
InChI Key: NRIUSNXTNZPUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(benzylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is not (a pyrimidine ring). The benzylamino group attached at the 2-position and the furyl group attached at the 7-position suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a benzylamino group attached at the 2-position and a furyl group attached at the 7-position. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The benzylamino and furyl groups could potentially participate in various reactions. For instance, the benzylamino group could undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For instance, the presence of the benzylamino and furyl groups could influence the compound’s polarity, solubility, and reactivity .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activity. Future research could explore the synthesis, properties, and potential applications of this specific compound .

properties

IUPAC Name

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17-10-14(18-7-4-8-24-18)9-16-15(17)12-21-19(22-16)20-11-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUSNXTNZPUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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